molecular formula C30H44O11 B1257717 Toxicarioside A

Toxicarioside A

Cat. No.: B1257717
M. Wt: 580.7 g/mol
InChI Key: WUAYGHQTMPWDRU-DOVWOGIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: Specific biological research data for Toxicarioside A is not available in the current literature. The following description is based on the general characteristics of the Toxicarioside compound family, derived from Antiaris toxicaria . This compound is a natural product isolated from the tropical plant Antiaris toxicaria . It belongs to the cardenolide class of cardiac glycosides, a group known for its potent bioactivity . Related compounds in this family, such as Toxicarioside H and O, have demonstrated significant research value in oncology, showing ability to induce programmed cell death mechanisms like apoptosis and ferroptosis, and to inhibit cancer cell proliferation and migration in various models, including triple-negative breast cancer, lung cancer, and gastric cancer cells . Another analog, Toxicarioside H, has also shown potential in immunomodulation by attenuating allergic airway inflammation . The general mechanism of action for cardiac glycosides often involves interaction with cellular signaling pathways, such as the Nrf2/HO-1 pathway for ferroptosis induction or the modulation of Trop2 to suppress the PI3K/Akt pathway . This makes the toxicarioside compound family a promising subject for further investigation in biochemical and pharmacological research. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O11

Molecular Weight

580.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-5,12,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O11/c1-15-23(34)24(35)25(38-3)26(40-15)41-17-4-7-28(14-31)20-11-21(32)27(2)18(16-10-22(33)39-13-16)6-9-30(27,37)19(20)5-8-29(28,36)12-17/h10,14-15,17-21,23-26,32,34-37H,4-9,11-13H2,1-3H3/t15-,17+,18-,19-,20+,21-,23+,24+,25-,26+,27+,28+,29+,30+/m1/s1

InChI Key

WUAYGHQTMPWDRU-DOVWOGIBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)OC)O)O

Synonyms

toxicarioside A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Toxicarioside a

Botanical Sources and Distribution of Toxicarioside A-Producing Species

This compound is primarily isolated from Antiaris toxicaria, a tree belonging to the mulberry or fig family, Moraceae. The genus Antiaris is monotypic, meaning it contains only this single, highly variable species. The latex of A. toxicaria is a rich source of various cardiac glycosides, including this compound and its analogues. This latex, historically used to create arrow poisons, contains potent bioactive compounds that have drawn significant scientific interest. nih.govresearchgate.netresearchgate.net

Antiaris toxicaria has a vast geographical distribution across the Old World tropics. nih.gov Its range extends from Senegal in West Africa, eastward to southern Ethiopia, and south to Angola and Zambia. nih.gov It is also found in Madagascar, across tropical Asia, on numerous Pacific islands as far as Fiji and Tonga, and in northern Australia. nih.gov The tree is adaptable, growing in diverse environments ranging from wet evergreen and rainforests to drier deciduous forests and even wooded grasslands. nih.govresearchgate.net It can be found from sea level up to an altitude of 1800 meters. nih.gov

The single species is divided into several subspecies, reflecting its variability across its wide range. While different classifications exist, recognized subspecies include toxicaria and macrophylla in the Malesian region, and africana, humbertii, and welwitschii in Africa and Madagascar. researchgate.netneliti.com This broad distribution and botanical variance can influence the specific chemical profile of the latex and other plant parts, potentially affecting the yield and presence of minor constituents like this compound.

Table 1: Geographical Distribution of Antiaris toxicaria

RegionCountries/Areas
Africa Senegal, Ethiopia, Zambia, Angola, Madagascar. nih.gov
Asia Tropical Asia, including Malaysia, Indonesia, the Philippines, and China. researchgate.netnih.gov
Australia Northern Australia. nih.govuni.edu
Pacific Islands Fiji, Tonga, and other tropical islands. nih.govnih.gov

Advanced Extraction Techniques for this compound from Biological Matrices

The initial step in isolating this compound involves extracting the compound from the plant material, typically the trunk bark, seeds, or latex of Antiaris toxicaria. researchgate.netacs.orgresearchgate.net Traditional methods often involve maceration or Soxhlet extraction with organic solvents like ethanol (B145695) or methanol. researchgate.netneliti.com For instance, a common procedure begins with extracting fresh trunk bark with ethanol. researchgate.net The resulting crude extract is then concentrated and subjected to further partitioning. researchgate.net

Modern, advanced extraction techniques are being increasingly employed to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. While literature specifically detailing the application of these advanced methods for this compound is nascent, their use for extracting cardiac glycosides and other phytochemicals from plant matrices is well-established.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular compounds. nih.govnih.gov This process accelerates mass transfer, increases extraction yield, and can often be performed at lower temperatures, preserving the integrity of compounds like this compound. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the internal pressure in the plant cells to build up and rupture the cell walls. This leads to a rapid release of phytochemicals into the solvent. MAE is known for its high speed, reduced solvent usage, and increased extraction yields compared to conventional methods. neliti.combioanalysis-zone.com

Following initial extraction, a liquid-liquid partitioning step is commonly used to separate compounds based on their polarity. The crude ethanol extract, for example, can be partitioned between solvents such as chloroform, n-butanol, and water to create fractions enriched with compounds of different polarities, concentrating the cardiac glycosides in specific fractions. researchgate.netacs.org

Chromatographic Separation and Purification Methodologies for this compound

After extraction and preliminary fractionation, the isolation of pure this compound from the enriched extract requires multiple, sequential chromatographic steps. Chromatography separates compounds within a mixture based on their differential interactions with a stationary phase (a solid support) and a mobile phase (a solvent). bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of cardiac glycosides from Antiaris toxicaria extracts. nih.govneliti.com It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is particularly common, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.netresearchgate.net In a typical application, fractions from column chromatography are further purified using semi-preparative or preparative HPLC to yield pure compounds. nih.govacs.orgnih.gov The process is monitored using detectors, such as a UV detector set at around 213-220 nm, which is characteristic for the butenolide ring of cardenolides. nih.govresearchgate.net The development of validated HPLC methods allows for the precise quantification of specific cardenolides within an extract. researchgate.net

Before the final purification by HPLC, other preparative chromatographic techniques are essential for handling the large amounts of crude extract and simplifying the mixture.

Preparative Column Chromatography: This is a fundamental step where the crude or partitioned extract is passed through a column packed with a stationary phase like silica (B1680970) gel or Sephadex LH-20. nih.govnih.gov Different solvents or solvent mixtures (the mobile phase) are used to elute the compounds. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing cardiac glycosides. nih.govnih.gov This process separates the complex extract into several less complex subfractions, which can then be subjected to further purification. nih.gov

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not use a solid support, eliminating issues of irreversible adsorption of the sample onto the stationary phase. Droplet Counter-Current Chromatography (DCCC), a type of CCC, has been successfully used to isolate cardiac glycosides from other plant sources, such as Digitalis lanata, using solvent systems like chloroform-methanol-water. iosrjournals.org This technique is well-suited for separating polar compounds like glycosides and serves as a powerful tool for the fractionation of complex natural product extracts. iosrjournals.org

Isolating minor constituents like this compound, which may be present in low concentrations, requires a meticulous and often iterative approach. Bioassay-guided fractionation is a common strategy where the separation process is guided by the biological activity of the collected fractions. nih.gov

This process involves:

Initial fractionation of the crude extract using techniques like column chromatography.

Screening each fraction for a specific biological activity (e.g., cytotoxicity).

Selecting the most active fractions for further, higher-resolution separation, typically using preparative HPLC. nih.govnih.gov

Repeating this cycle of separation and bioassay until a pure, active compound is isolated.

This targeted approach ensures that the purification efforts are focused on the biologically relevant compounds, facilitating the discovery and isolation of novel or minor cardenolides from the complex chemical milieu of the Antiaris toxicaria extract. acs.orgnih.gov The combination of multiple chromatographic systems (e.g., silica gel, Sephadex, ODS, and preparative HPLC) is often necessary to resolve the complex mixture and isolate minor components. acs.org

Structural Elucidation Methodologies and Stereochemical Assignments of Toxicarioside a

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structure Determination

NMR spectroscopy was fundamental to piecing together the molecular architecture of Toxicarioside A. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map the carbon skeleton, assign specific proton and carbon signals, and deduce the spatial arrangement of atoms. nih.govthieme-connect.com

The initial analysis of this compound involved acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provided information about the chemical environment of the protons, their multiplicities (splitting patterns), and their relative numbers (integration). Key signals in the ¹H NMR spectrum of a related compound with the same molecular formula, antiaritoxioside A, included a methyl singlet, characteristic signals for a butenolide ring system, and an anomeric proton signal, indicating the presence of a sugar moiety. nih.gov

The ¹³C NMR spectrum, often run in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, revealed the total number of carbon atoms and classified them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. nih.gov This provided a carbon count that could be cross-referenced with the molecular formula derived from mass spectrometry. For antiaritoxioside A, DEPT 135 spectroscopy identified one methyl, eleven methylene, eight methine, and six quaternary carbons. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Antiaritoxioside A (in C₅D₅N) nih.gov (Note: Antiaritoxioside A has the same molecular formula as this compound and its data is representative for the structural class.)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
137.31.43 (m), 2.19 (m)
230.12.19 (m)
372.94.81 (dddd, 11.0, 11.0, 5.4, 5.4)
436.32.19 (m), 1.67 (d, 12.7)
585.0-
635.01.83 (m), 2.01 (m)
727.51.76 (m), 2.29 (m)
842.12.44 (dd, 9.8, 8.9)
940.22.76 (dd, 9.8, 8.9)
1051.5-
1122.41.89 (m), 2.19 (m)
1240.11.70 (m), 2.19 (m)
1348.4-
1486.1-
1533.12.50 (m), 2.73 (m)
1627.51.91 (m), 2.19 (m)
1751.93.32 (dd, 9.0, 9.0)
1816.00.98 (s)
19176.7-
20176.6-
2175.24.98 (d, 18.1), 5.27 (d, 18.1)
22118.06.08 (s)
23175.7-
Rhamnose
1'99.86.08 (s)
2'72.74.81 (m)
3'72.84.60 (dd, 9.2, 3.2)
4'74.34.40 (dd, 9.2, 9.2)
5'69.94.25 (dq, 9.2, 6.2)
6'18.61.63 (d, 6.2)

While 1D NMR provides foundational data, 2D NMR experiments were essential to assemble the full structure of this compound by establishing connectivity between atoms. researchgate.netnih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. By revealing ¹H-¹H spin systems, COSY was used to trace the connectivity within the steroid-like aglycone and the sugar moiety separately. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allowed for the definitive assignment of carbon signals based on the already assigned proton signals from COSY and 1D ¹H NMR analysis. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. This experiment was critical for connecting the individual spin systems established by COSY, linking quaternary carbons to the rest of the structure. Crucially, an HMBC correlation between the anomeric proton of the sugar (H-1') and the C-3 carbon of the aglycone definitively established the glycosylation site. nih.govmdpi.comtandfonline.com

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often used for medium-sized molecules like this compound. researchgate.netmdpi.com The correlations observed in the ROESY spectrum were instrumental in determining the relative stereochemistry of the aglycone's chiral centers and the orientation of the sugar linkage. researchgate.netmdpi.com

The term "advanced experiments" in the context of this compound refers to the strategic application of the aforementioned 2D techniques to resolve its complex stereochemical features. The rigid, fused-ring system of the cardenolide core contains numerous chiral centers. The determination of the relative configuration of these centers was a significant challenge addressed primarily by NOESY/ROESY experiments. researchgate.netmdpi.com For instance, spatial correlations between specific protons across the ring system helped to confirm the cis or trans fusion of the rings and the axial or equatorial orientation of various substituents, which is critical for defining the molecule's three-dimensional shape. nih.govmdpi.com The combination of coupling constant analysis from 1D spectra and spatial correlations from NOESY/ROESY provided the evidence needed to assign the relative stereochemistry of the entire molecule. nih.govmdpi.com

Mass Spectrometry (MS) Methodologies for Molecular Formula and Fragmentation Analysis

Mass spectrometry provided complementary information crucial for the structural elucidation of this compound, primarily by determining the exact molecular weight, elemental composition, and details about the molecule's substructures through fragmentation. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), was employed to determine the accurate mass of the molecular ion. nih.govmdpi.combohrium.com For the related compound antiaritoxioside A, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) yielded a molecular ion-related peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 567.2808. nih.gov This high-precision mass measurement allowed for the unambiguous calculation of the molecular formula as C₂₉H₄₂O₁₁, which was consistent with the data obtained from ¹³C NMR and DEPT experiments. nih.gov This step is fundamental, as it provides the elemental composition, a prerequisite for interpreting NMR data correctly.

X-ray Crystallography for Absolute Stereochemical Assignments of this compound

The determination of the absolute stereochemistry of a natural product is a critical step in its structural elucidation, providing a definitive three-dimensional arrangement of its atoms. X-ray crystallography is a powerful technique capable of providing this information by analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. researchgate.netwikipedia.orgnih.gov

However, based on a comprehensive review of the available scientific literature, there is no evidence to suggest that X-ray crystallography was utilized for the structural elucidation or the determination of the absolute stereochemistry of this compound. The isolation of a compound in a form that is suitable for single-crystal X-ray diffraction can be a significant challenge. Factors such as the quantity of pure compound available, the ability to induce crystallization, and the quality of the resulting crystals are crucial for a successful analysis. It is plausible that obtaining single crystals of this compound of sufficient quality for X-ray diffraction analysis proved to be difficult.

Scientific literature primarily points towards the use of spectroscopic methods, particularly one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, for the complete structural characterization of this compound. researchgate.net While X-ray crystallography has been employed to determine the structures of other compounds isolated from the Antiaris toxicaria plant, its application to this compound has not been reported. researchgate.net

Chiroptical Spectroscopic Methods for Stereochemistry (e.g., ECD, ORD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules in solution. wikipedia.orgjascoinc.com These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule, providing information about its absolute configuration and conformation.

For many complex natural products, including other compounds isolated from the genus Antiaris, chiroptical methods have been successfully applied to establish their absolute stereochemistry. For instance, the absolute configuration of a new γ-lactone from Antiaris africana was determined using time-dependent density functional theory (TDDFT) calculations of its CD spectrum. Furthermore, the absolute configurations of other novel compounds from Antiaris toxicaria have been assigned using a combination of methods including CD spectroscopy.

Biosynthesis and Biogenetic Pathways of Toxicarioside a

Proposed Biogenetic Origin and Precursors of Toxicarioside A

This compound is classified as a cardiac glycoside, a group of natural products characterized by a steroidal framework mdpi.comnuph.edu.ua. The biogenetic origin of cardiac glycosides, including this compound, can be traced back to the fundamental mevalonate (B85504) pathway, which is responsible for the production of terpenoids nuph.edu.uaresearchgate.netnih.govbritannica.comlibretexts.org. This pathway initiates with simple precursors like acetyl-CoA and acetoacetyl-CoA, which are sequentially converted to mevalonic acid, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP) nih.govlibretexts.org. These isoprene (B109036) units then condense to form farnesyl pyrophosphate, which subsequently dimerizes to produce squalene (B77637) nih.govbritannica.comlibretexts.org.

Squalene undergoes cyclization to form lanosterol (B1674476) in animals and cycloartenol (B190886) in plants britannica.comlibretexts.org. These compounds serve as the foundational tetracyclic triterpenoid (B12794562) frameworks from which all steroids, including cholesterol, are derived nih.govbritannica.comlibretexts.org. Cholesterol is widely recognized as a primary starting point for the biosynthesis of cardenolides, a specific class of cardiac glycosides researchgate.netoup.comnih.govresearchgate.netnju.edu.cn.

A critical early step in cardenolide biosynthesis from cholesterol involves the cleavage of the sterol side chain, yielding pregnenolone (B344588) researchgate.netnih.govresearchgate.netnju.edu.cnbiorxiv.orgnih.govnih.gov. Pregnenolone then undergoes further transformations, including conversion to progesterone (B1679170) and other pregnane (B1235032) derivatives, which act as key intermediates in the pathway to the cardenolide aglycone mdpi.comresearchgate.netoup.comnju.edu.cnnih.govthieme-connect.com.

Enzymatic Mechanisms Involved in this compound Biosynthesis

The conversion of these precursors into the complex structure of this compound involves a series of highly specific enzymatic reactions. Key enzyme families implicated in the biosynthesis of cardiac glycosides include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes play crucial roles in various oxidative steps, particularly the sterol side-chain cleavage that converts cholesterol to pregnenolone. Specific CYP enzymes, such as those belonging to the CYP87A family (e.g., EcCYP87A126 in Erysimum cheiranthoides), have been identified as catalyzing this initial, rate-limiting step in cardiac glycoside biosynthesis nih.govresearchgate.netnju.edu.cnbiorxiv.orgnih.govwikipathways.orgnih.gov. Other monooxygenases are also involved in subsequent hydroxylation steps researchgate.netnih.govresearchgate.net.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential in the early stages of cardenolide biosynthesis, catalyzing the oxidation of pregnenolone to isoprogesterone (B57192) and the reduction of 5β-pregnane-3,20-dione researchgate.netoup.comnih.govnih.gov.

Progesterone 5β-Reductase (P5βR, P5βR2): These reductases are also considered key enzymes in the pathway, contributing to the modification of steroid intermediates mdpi.comresearchgate.netoup.comnih.govnih.govresearchgate.net.

Glycosyltransferases (GTs): These enzymes are responsible for the attachment of sugar moieties to the steroidal aglycone (genin) at the C-3 position, a crucial step in forming the complete cardiac glycoside mdpi.comnuph.edu.uaoup.comthieme-connect.comnih.gov.

For the sugar component of this compound, which features a methoxy-deoxysugar mdpi.com, insights can be drawn from studies on related compounds found in Antiaris toxicaria. For instance, RubS3, a bifunctional reductase/epimerase, has been identified as being involved in the formation of TDP-D-antiarose, a rare deoxysugar found in rubterolones, another class of compounds from Antiaris toxicaria rsc.org. This suggests the involvement of similar reductase and epimerase activities in shaping the specific sugar structure of this compound.

Elucidation of Key Biosynthetic Intermediates and Pathways

The general biosynthetic pathway for cardenolides, which encompasses this compound, proceeds through a series of defined intermediates. The initial steroidal precursor, cholesterol, is transformed into pregnenolone through the action of P450scc nuph.edu.uaresearchgate.netnih.govresearchgate.netnju.edu.cnbiorxiv.orgnih.gov. Pregnenolone then undergoes further enzymatic modifications, including conversion to progesterone and other pregnane derivatives such as 21-hydroxypregnane, 5β-pregnan-3,20-dione, and 3β-hydroxy-5β-pregnan-20-one mdpi.comresearchgate.netoup.comnju.edu.cnnih.govthieme-connect.com. These pregnane intermediates are crucial in forming the characteristic cardenolide genin, or aglycone nuph.edu.uaresearchgate.netnih.govresearchgate.netnju.edu.cnbiorxiv.orgnih.govthieme-connect.com.

Once the steroidal aglycone is formed, specific sugar moieties are attached via glycosidic bonds, typically at the C-3 position of the aglycone mdpi.comnuph.edu.uaoup.com. While the precise sugar moiety in this compound is a 4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl group mdpi.com, the biosynthesis of deoxysugars in general, and specifically antiarose (a component of antiarins from Antiaris toxicaria), involves intermediates like TDP-4-keto-6-deoxy-D-glucose rsc.org. This intermediate is converted to TDP-D-antiarose by enzymes like RubS3 rsc.org. The presence of a methoxy (B1213986) group on the sugar in this compound suggests additional methylation steps, likely catalyzed by methyltransferases, although specific details for this compound's sugar modification are not fully elucidated in current literature.

Genetic Basis for this compound Biosynthesis (If genes identified)

While a complete genetic blueprint specifically for this compound biosynthesis remains to be fully detailed, significant progress has been made in identifying genes involved in the broader cardiac glycoside pathway in other plant species, which can provide insights.

Genes encoding key enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD), progesterone 5β-reductases (P5βR and P5βR2), and cytochrome P450s (e.g., members of the CYP87A family) have been identified and characterized in plants like Digitalis lanata, Digitalis purpurea, and Erysimum cheiranthoides mdpi.comoup.comnih.govresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.org. These genes are responsible for crucial steps, including the initial sterol side-chain cleavage and subsequent modifications of the steroid core.

For Antiaris toxicaria, the source plant of this compound, research has identified the gene encoding RubS3, a bifunctional reductase/epimerase, which plays a role in the biosynthesis of the deoxysugar antiarose rsc.org. Given that this compound also contains a modified deoxysugar, it is plausible that homologous genes and enzymatic machinery are involved in the synthesis of its sugar component. However, specific genes directly linked to the unique aglycone structure or the precise sugar modifications of this compound have not been explicitly identified in the provided information.

Pharmacological and Biological Activities of Toxicarioside A: Mechanistic Investigations

In Vitro Cellular and Molecular Mechanisms

The biological effects of Toxicarioside A at the cellular level are orchestrated through its interaction with multiple signaling cascades, transcription factors, and cell surface receptors. These interactions disrupt key processes that are often dysregulated in pathological conditions.

This compound has been shown to interfere with several critical signaling pathways that govern cell growth, proliferation, and angiogenesis.

Based on the available scientific literature, there is no direct evidence detailing the specific effects of this compound on the PI3K/Akt or JAK2/STAT3 kinase cascades. While related compounds, such as Toxicarioside O, have been shown to inhibit the PI3K/Akt pathway, similar mechanistic studies focusing solely on this compound are not presently available. nih.govresearchgate.net Likewise, the interaction of this compound with the JAK2/STAT3 signaling pathway has not been reported. nih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov

This compound demonstrates significant regulatory effects on key transcription factors and their associated gene expression profiles.

NF-κB: In human gastric cancer cells (SGC-7901), this compound has been shown to effectively block the NF-κB-DNA binding activity in a dose-dependent manner. The nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of genes involved in inflammation, tumor proliferation, and angiogenesis. wikipedia.orgnih.govnih.govmdpi.com By inhibiting the abnormal activation of NF-κB, this compound interferes with downstream gene expression, contributing to its anti-tumor activity.

Trop2: Current research does not provide specific data on the regulation of Trophoblast cell surface antigen 2 (Trop2) by this compound. Studies on the related compound Toxicarioside O have demonstrated a marked decrease in Trop2 expression, which subsequently inhibits the PI3K/Akt pathway. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net However, investigations confirming a similar mechanism for this compound are lacking.

TGF-β/Endoglin: this compound has been identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β)/Endoglin signaling pathway. nih.govspandidos-publications.commdpi.commdpi.comcnjournals.com It significantly inhibits the expression of both TGF-β in tumor cells and endoglin in human umbilical vein endothelial cells (HUVECs). nih.gov Endoglin acts as a co-receptor in the TGF-β signaling complex, modulating cellular responses. nih.govmdpi.com this compound attenuates the phosphorylation of Smad1, a downstream effector in the endoglin/TGF-β pathway, in HUVECs. nih.gov This inhibition of endoglin-related signaling is a key mechanism behind the anti-angiogenic effects of this compound. nih.gov

The activity of this compound extends to modulating the interaction between crucial receptors and their ligands.

FGFR1: The inhibitory effect of this compound on the NF-κB pathway leads to the downregulation of basic fibroblast growth factor (bFGF) and its high-affinity receptor, Fibroblast Growth Factor Receptor-1 (FGFR1). nih.govrutgers.eduatlasgeneticsoncology.org The bFGF/FGFR1 signaling axis is instrumental in tumor development, and its disruption by this compound contributes to the suppression of cancer cell proliferation, migration, and invasion. The compound downregulates the expression of both bFGF and FGFR1 at both the mRNA and protein levels.

Trop2: As mentioned previously, there is no available data from the reviewed literature that specifically details the interaction of this compound with Trop2 or its downstream effects. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com

Table 1: Summary of this compound's Effect on Cellular Signaling Pathways
Pathway/TargetEffect of this compoundAffected Cell Line(s)Key Findings
PI3K/AktNo data availableN/AStudies focus on related compounds like Toxicarioside O. nih.govresearchgate.net
JAK2/STAT3No data availableN/ANo reported interaction in the reviewed literature. nih.govfrontiersin.orgnih.gov
NF-κBInhibitionSGC-7901 (Gastric Cancer)Blocks NF-κB-DNA binding activity in a dose-dependent manner.
TGF-β/EndoglinInhibitionHUVECs, CT26, LL/2Inhibits TGF-β and Endoglin expression; attenuates Smad1 phosphorylation. nih.gov
FGFR1DownregulationSGC-7901 (Gastric Cancer)Downregulates mRNA and protein expression secondary to NF-κB inhibition.
Trop2No data availableN/AStudies focus on related compounds like Toxicarioside O. nih.govnih.govresearchgate.net

The primary suspected mode of action for this compound, like other cardenolides, is the inhibition of the Na+/K+-ATPase enzyme. researchgate.netresearchgate.net This enzyme, also known as the sodium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govnih.govmdpi.com Bioassay-guided fractionation used to first isolate this compound employed the inhibition of Na+/K+-ATPase as the measure of activity. researchgate.net While this strongly identifies Na+/K+-ATPase as a direct target, specific kinetic data, such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound, are not detailed in the currently available literature. The inhibition of this enzyme is a well-established mechanism for the cytotoxic effects of the cardenolide class of compounds. researchgate.net

Cellular homeostasis is maintained by a balance of processes including apoptosis and autophagy. researchgate.netoncotarget.com Research into the specific impact of this compound on these stress responses is limited. However, one study noted that in murine colorectal carcinoma (CT26) and Lewis lung carcinoma (LL/2) models, treatment with this compound did not cause significant cell apoptosis. nih.gov This suggests its anti-tumor effects in these models may be primarily cytostatic or rely on other mechanisms like anti-angiogenesis rather than inducing programmed cell death directly. Investigations into related compounds have shown induction of various cellular stress responses, such as autophagy and ferroptosis, but these specific effects have not been documented for this compound. oncotarget.comresearchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, particularly in human gastric carcinoma cells. researchgate.net In studies involving the human gastric cancer cell line SGC-7901, this compound treatment led to apoptosis by inhibiting the NF-κB signaling pathway. researchgate.netmdpi.com This mechanism involves the modulation of Bcl-2 family proteins, specifically decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. researchgate.net Furthermore, the compound triggers the cleavage of key executioner proteins in the apoptotic cascade, including caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP). researchgate.net The inhibition of the NF-κB pathway by this compound also results in a marked decrease in the gene transcription of apoptosis inhibitors like survivin and the neuronal apoptosis inhibitory protein (NAIP). researchgate.net

Conversely, in a separate in vivo study using murine colorectal carcinoma (CT26) and Lewis lung carcinoma (LL/2) models, this compound treatment did not cause significant cell apoptosis in the tumor tissues. nih.gov This suggests that its mode of action may be cell-type specific or that other mechanisms are more dominant in these particular cancer models.

There is no specific information available in the searched literature regarding the induction of autophagy by this compound. While studies on related compounds like Toxicarioside N have explored autophagy in gastric cancer cells, this has not been documented for this compound. medsci.cnnih.govfrontiersin.org

Immunomodulatory Effects on Specific Immune Cell Subsets

Based on the available research, there is no specific information detailing the immunomodulatory effects of this compound on specific immune cell subsets. While cardiac glycosides as a class are known to have various immunomodulatory effects, such as suppressing T-helper cell activity, specific data for this compound is not present in the provided search results. researchgate.net

In Vivo Efficacy and Pharmacodynamic Studies in Preclinical Animal Models

The in vivo antitumor activities of this compound have been investigated in preclinical animal models, primarily focusing on its effects on tumor growth and angiogenesis. nih.gov These studies have utilized syngeneic mouse models to evaluate the compound's efficacy. nih.gov

Efficacy in Specific Disease Models (e.g., oncology, inflammation, neurodegeneration)

The primary focus of in vivo efficacy studies for this compound has been in the field of oncology. nih.gov Research has demonstrated its potential in suppressing tumor progression in different cancer models. nih.gov There is currently no available information from the search results on the efficacy of this compound in specific models of inflammation or neurodegeneration.

The antitumor effects of this compound have been demonstrated in established rodent models of cancer. nih.gov Syngeneic models were created by subcutaneously injecting tumor cells into the flank of the mice. nih.gov In these studies, tumor growth was monitored by measuring tumor dimensions at regular intervals, and mouse survival rates were recorded. nih.gov A dose-finding study identified 20 mg/kg as the optimum effective dose for subsequent in vivo experiments. nih.gov Treatment with this dose of this compound significantly suppressed tumor growth and prolonged the survival time of the tumor-bearing mice compared to control groups. nih.gov

Table 1: Rodent Models Used in this compound Efficacy Studies

Model Type Cell Line Mouse Strain Disease Key Findings Citations
Syngeneic Xenograft CT26 (Murine Colorectal Carcinoma) BALB/c Colorectal Cancer Significant tumor growth suppression; Prolonged survival. nih.gov
Syngeneic Xenograft LL/2 (Lewis Lung Carcinoma) C57BL/6 Lung Cancer Significant tumor growth suppression; Prolonged survival. nih.gov
Xenograft (Referenced) SGC-7901 (Human Gastric Adenocarcinoma) BALB/c nude mice Gastric Cancer Model used for related compounds; this compound shown to inhibit proliferation of these cells in vitro. mdpi.comaltogenlabs.com

In vivo studies have assessed specific molecular biomarkers to elucidate the pharmacodynamic effects of this compound. nih.gov The primary mechanism identified is the inhibition of angiogenesis, supported by the modulation of key biomarkers in tumor tissues. nih.gov

Northern and Western blot analyses revealed a significant inhibition of endoglin expression in tumor tissues from mice treated with this compound. nih.gov Expression of Transforming Growth Factor-beta (TGF-β) was also found to be significantly inhibited in the tumor cells. nih.gov In contrast, the expression of other proteins such as the endothelial cell marker CD31 and Major Histocompatibility Complex (MHC) Class I was not significantly affected by the treatment. nih.gov

As a key physiological parameter, the body weight of the mice was monitored throughout the studies. No significant weight loss was observed in the mice treated with this compound, suggesting an absence of major systemic toxicity at the effective doses. nih.gov

Table 2: Biomarker and Physiological Parameter Assessment in Animal Studies of this compound

Parameter/Biomarker Assessment Method Location Result of Treatment Citations
Endoglin Northern & Western Blot Tumor Tissue Significantly Inhibited nih.gov
TGF-β Not Specified Tumor Cells Significantly Inhibited nih.gov
CD31 Not Specified Not Specified No Significant Effect nih.gov
MHC Class I Not Specified Not Specified No Significant Effect nih.gov
Body Weight Measurement Whole Animal No Significant Change nih.gov

Mechanistic Validation in Animal Systems

The mechanistic basis for the antitumor activity of this compound observed in vivo has been validated within the animal models. nih.gov The compound's efficacy is strongly linked to its anti-angiogenic properties. nih.gov This was confirmed by demonstrating that this compound inhibits the TGF-β/Endoglin signaling pathway within the tumor. nih.gov The significant reduction of both endoglin and TGF-β expression in the tumor tissues of treated mice provides direct evidence of this target engagement in a live animal system, validating it as a key mechanism behind the observed suppression of tumor growth and angiogenesis. nih.gov

Considerations for Route of Administration in Animal Studies (excluding dosage/safety)

The selection of an administration route in preclinical animal studies is a critical factor that influences the pharmacokinetic and pharmacodynamic profile of a test compound. For this compound, a cardenolide with demonstrated biological activities, the route of administration in animal models is chosen based on the specific objectives of the study, such as investigating systemic antitumor efficacy or understanding its metabolic pathway. The primary goal is to ensure that the compound reaches the target site in a concentration sufficient to elicit a biological response, allowing for the evaluation of its therapeutic potential. eupati.eunih.gov

In studies investigating the antitumor properties of this compound, animal models of cancer are indispensable. researchgate.net The choice of administration route in these models is guided by the need to achieve systemic exposure and assess the compound's effect on tumor growth and related biological pathways. For instance, in studies involving murine models of colorectal carcinoma (CT26) and Lewis lung carcinoma (LL/2), the administration route is selected to evaluate the systemic antitumor effects of this compound. researchgate.net Similarly, in gastric cancer cell line (SGC-7901) xenograft models, the method of delivery is crucial for determining the compound's ability to inhibit tumor proliferation, migration, and invasion in a living system. nih.gov

Common routes for administering investigational compounds in such rodent cancer models include intravenous (IV), intraperitoneal (IP), and oral (PO) administration. nih.govbioscmed.com The selection among these routes involves several considerations:

Intravenous (IV) Administration: This route introduces this compound directly into the systemic circulation, ensuring 100% bioavailability. It is often chosen to study the intrinsic activity of the compound, bypassing the complexities of absorption from the gastrointestinal tract and first-pass metabolism in the liver. This allows for a direct assessment of the compound's effect on tumor tissue. nih.gov

Intraperitoneal (IP) Administration: IP injection is a common route in rodent studies for delivering substances into the abdominal cavity. bioscmed.com While it does not guarantee complete bioavailability as some of the compound may be metabolized by the liver before reaching systemic circulation (first-pass effect), it is often technically simpler than IV administration and allows for the rapid screening of a compound's efficacy. nih.gov

Oral (PO) Administration: The oral route, typically via gavage, is selected to mimic the intended clinical route of administration for many drugs in humans. nih.gov This route provides critical information on the oral bioavailability of this compound, its absorption characteristics from the gastrointestinal tract, and its susceptibility to first-pass metabolism. Investigating the efficacy of orally administered this compound is essential for its development as a potential oral anticancer agent. msdvetmanual.com

The research on this compound's effect on SGC-7901 gastric cancer cells in vivo aimed to understand its influence on tumor growth and the underlying molecular mechanisms, such as the NF-κB/bFGF signaling pathway. nih.gov The choice of administration route in this context would be pivotal in determining whether the observed effects are achievable via systemic delivery.

Below is a table summarizing the considerations for different administration routes in the context of this compound animal studies.

Route of AdministrationPrimary Scientific ConsiderationRelevance to Pharmacological InvestigationAnimal Model Examples
Intravenous (IV) To achieve immediate and complete systemic bioavailability, bypassing absorption barriers.Allows for the direct assessment of the compound's intrinsic antitumor activity on target tissues. Provides a baseline for maximum potential efficacy. nih.govMurine cancer models (e.g., xenografts) researchgate.net
Intraperitoneal (IP) To achieve rapid systemic exposure for efficacy screening. It is a common parenteral route in small laboratory animals. nih.govUseful for initial in vivo screening of antitumor activity. The substance is absorbed into the portal circulation, undergoing some first-pass metabolism. bioscmed.comMurine models of colorectal and lung carcinoma researchgate.net
Oral (PO) To evaluate the compound's efficacy when administered via the gastrointestinal tract, assessing oral bioavailability and first-pass metabolism. msdvetmanual.comCrucial for determining the potential of this compound as a clinically viable oral therapeutic agent. nih.govGastric cancer xenograft models nih.gov

Structure Activity Relationship Sar Studies of Toxicarioside a and Its Analogues

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)Computational chemistry plays a significant role in modern SAR analysis, complementing experimental studies by providing insights into molecular interactions and predicting biological activities.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like Toxicarioside A or its derivatives) when bound to a receptor protein, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) at the active site mdpi.commdpi.complos.org. It has been reported that molecular docking studies have been applied to this compound, leading to the identification of candidate interactions cqvip.com. However, specific details regarding the protein targets, binding energies, or detailed interaction profiles for this compound were not provided in the search results.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's molecular descriptors (physicochemical properties, structural features) and its biological activity mdpi.comnih.gov. These models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that contribute positively or negatively to activity collaborativedrug.com. While QSAR is a widely used tool in drug discovery dergipark.org.trmdpi.com, specific QSAR models developed for this compound or its derivatives were not found in the available search results. Such models would typically involve a dataset of this compound analogues with measured biological activities, from which statistical correlations between structural parameters and activity are derived.

Synthetic and Semisynthetic Derivatization Approaches for Toxicarioside a

Strategies for Total Synthesis of Toxicarioside A

As of the latest available scientific literature, a complete total synthesis of this compound has not been published. The intricate stereochemistry of its steroidal core, coupled with the specific glycosidic linkage to a digitoxose (B191001) sugar moiety, makes it a formidable synthetic target.

The synthesis of cardenolides, in general, involves multi-step sequences to construct the characteristic steroid backbone and the appended butenolide ring. Key challenges in the synthesis of molecules like this compound include:

Stereocontrol: The steroid nucleus of this compound contains multiple chiral centers, and their precise spatial arrangement is critical for biological activity. Achieving the correct stereochemistry throughout the synthesis is a primary hurdle.

Construction of the Butenolide Ring: The attachment of the unsaturated lactone ring at the C17 position of the steroid core with the correct orientation is a non-trivial synthetic step.

Glycosylation: The formation of the glycosidic bond between the steroid aglycone and the sugar moiety is often a complex and yield-limiting step. The stereoselective installation of the digitoxose sugar in this compound would require careful selection of glycosylation methods and protecting group strategies.

While no total synthesis of this compound is documented, the general strategies developed for other cardenolides provide a roadmap for how such a synthesis might be approached. These strategies often rely on the use of well-established steroid chemistry, combined with modern cross-coupling reactions to append the lactone subunit. rsc.org

Table 1: General Challenges in the Total Synthesis of Cardenolides like this compound

Synthetic Challenge Description
Stereocontrolled Steroid Core Synthesis Construction of the tetracyclic steroid nucleus with numerous stereocenters requires precise control over reaction conditions and chiral auxiliaries.
Butenolide Ring Formation Attachment and formation of the five-membered unsaturated lactone ring at the sterically hindered C17 position is a significant obstacle.
Glycosylation The stereoselective linkage of the sugar moiety to the steroid aglycone is often difficult to control and can result in low yields of the desired product.

Semisynthetic Modifications and Derivatization from Natural Precursors

Semisynthesis, which involves the chemical modification of a readily available natural product, is a common and practical approach for generating analogues of complex molecules like this compound. While specific semisynthetic studies on this compound are not extensively reported, the derivatization of other naturally occurring cardenolides, such as digitoxin, provides a framework for potential modifications. nih.gov

Natural precursors, typically extracted from plant sources, can be subjected to a variety of chemical transformations to explore the impact of different functional groups on biological activity. Common sites for modification on the cardenolide scaffold include:

Hydroxyl Groups: The steroid core and the sugar moiety of this compound possess several hydroxyl groups that can be targeted for esterification, etherification, or oxidation to produce a range of derivatives.

The Butenolide Ring: The lactone ring can be modified, for example, through hydrogenation or the addition of substituents, to probe its role in the molecule's mechanism of action.

The Sugar Moiety: The sugar unit can be altered or replaced with other carbohydrate units to investigate the influence of the glycosidic portion on properties such as solubility and target binding.

Table 2: Potential Semisynthetic Modifications of Cardenolides

Modification Site Type of Reaction Potential New Functional Group
Steroid Hydroxyl Groups Esterification Acetate, Benzoate, etc.
Etherification Methyl ether, Benzyl ether, etc.
Oxidation Ketone
Sugar Hydroxyl Groups Acylation Acetyl, Pivaloyl, etc.
Glycosylation Attachment of different sugar units
Butenolide Ring Reduction Dihydrobutenolide

These modifications can lead to the discovery of novel analogues with altered potency, selectivity, or pharmacokinetic profiles.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. This approach is particularly useful for complex molecules like this compound, where enzymes can be used to perform specific reactions that are difficult to achieve with conventional chemical methods.

Currently, there are no published reports on the specific chemoenzymatic synthesis of this compound analogues. However, the principles of this methodology suggest it could be a powerful tool for the diversification of the this compound structure.

Potential applications of chemoenzymatic synthesis in this context could include:

Enzymatic Glycosylation/Deglycosylation: Glycosyltransferases could be used to attach different sugar moieties to the this compound aglycone, while glycosidases could be used to selectively remove the sugar, providing access to the core steroid structure for further chemical modification.

Regioselective Hydroxylation: Enzymes such as cytochrome P450 monooxygenases could be employed to introduce hydroxyl groups at specific positions on the steroid nucleus, a transformation that is often challenging to achieve with high selectivity using chemical reagents.

Enzymatic Resolution: In a total synthesis approach, enzymes could be used for the kinetic resolution of racemic intermediates, ensuring the production of the enantiomerically pure final product.

The integration of biocatalysis into the synthetic strategy for this compound could streamline the production of analogues and facilitate a deeper understanding of its structure-activity relationships. nih.gov

Table 3: Hypothetical Chemoenzymatic Steps for this compound Analogue Synthesis

Enzymatic Transformation Enzyme Class Potential Outcome
Selective Acylation/Deacylation Lipases, Esterases Modification of specific hydroxyl groups on the sugar or steroid core.
Glycosylation Glycosyltransferases Attachment of novel sugar units to create new glycosides.

Analytical Methodologies for Toxicarioside a in Biological and Research Matrices

Development of Bioanalytical Assays for Detection and Quantification

The development of robust and sensitive bioanalytical assays is fundamental for characterizing the behavior of novel compounds in biological systems. For Toxicarioside A, a cardenolide isolated from Antiaris toxicaria, such assays are essential for conducting metabolite profiling and pharmacokinetic studies. nih.govresearchgate.net The primary objectives of these assays are to accurately and reproducibly measure the concentration of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. ijper.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose, offering high selectivity and sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules like this compound in biological samples due to its superior sensitivity and specificity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry. ual.es While specific validated methods for this compound quantification in biological matrices are not widely published, the principles for developing such an assay are well-established for other cardiac glycosides and similar natural products. acs.orgmdpi.com

A typical LC-MS/MS method development for this compound would involve several key steps:

Sample Preparation: The initial step involves extracting this compound from the biological matrix (e.g., plasma) and removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijper.org

Chromatographic Separation: A reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) column (e.g., a C18 column) would be used to separate this compound from endogenous matrix components and any potential metabolites. A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. mdpi.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. bioanalysis-zone.com For this compound, this involves optimizing the ionization source (typically Electrospray Ionization, ESI, in positive mode) to generate a stable precursor ion. This precursor ion is then fragmented in the collision cell, and specific, stable product ions are monitored for quantification, ensuring high selectivity. acs.org

The table below illustrates the type of parameters that would be defined during the development of an LC-MS/MS method for this compound.

ParameterExample SpecificationPurpose
Chromatography
LC SystemUHPLC SystemProvides high resolution and fast analysis times.
ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Separates the analyte from matrix components based on hydrophobicity.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase.
Flow Rate0.4 mL/minDetermines the speed of separation.
Column Temperature40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently ionizes polar compounds like cardiac glycosides.
Precursor Ion (Q1)[M+H]⁺ or [M+NH₄]⁺The mass-to-charge ratio of the intact ionized molecule selected for fragmentation.
Product Ion (Q3)Specific fragment ionsSpecific fragments of the precursor ion used for quantification and confirmation.
Dwell Time100 msThe time spent acquiring data for each specific ion transition.
Internal StandardStructurally similar compound (e.g., Digoxin)Corrects for variability in sample preparation and instrument response.

Note: The specific mass transitions and optimal parameters for this compound would need to be determined experimentally.

Capillary Electrophoresis (CE) and Immunochemical Assays

While LC-MS is the dominant technique, other methodologies could potentially be developed for the analysis of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For neutral or hydrophobic compounds like many cardiac glycosides, a modified version called Micellar Electrokinetic Capillary Chromatography (MEKC) is employed. nih.gov In MEKC, surfactants are added to the running buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. CE methods offer advantages such as high separation efficiency, low sample and reagent consumption, and different selectivity compared to HPLC. nih.gov While specific CE applications for this compound are not documented, methods developed for other cardiac glycosides demonstrate the feasibility of this approach for resolving complex mixtures of these structurally similar compounds. nih.gov

Immunochemical Assays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. Developing an immunoassay for this compound would require the production of specific antibodies that recognize the molecule. These assays can be extremely sensitive and are often amenable to high-throughput formats. However, a significant challenge is the potential for cross-reactivity with structurally related cardiac glycosides or metabolites, which could compromise the accuracy of the results. mdpi.comnih.gov Currently, there is no readily available information on the development of specific immunoassays for this compound.

Metabolite Profiling and Pharmacokinetic Studies (without human data)

Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for preclinical assessment. These studies investigate how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living system. msdvetmanual.com

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are used early in drug discovery to predict how quickly a compound will be metabolized in the body. semanticscholar.org These experiments measure the rate of disappearance of the parent compound when it is incubated with metabolically active liver fractions. springernature.com The primary systems used are liver microsomes, which contain Phase I (e.g., cytochrome P450) enzymes, and hepatocytes (intact liver cells), which contain both Phase I and Phase II (conjugative) enzymes. researchgate.netwuxiapptec.com

The process involves:

Incubating a known concentration of this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) in the presence of necessary cofactors (e.g., NADPH for microsomes). researchgate.net

Collecting samples at various time points.

Quenching the metabolic reaction (e.g., by adding cold acetonitrile).

Analyzing the samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound.

From the rate of disappearance, key parameters can be calculated, as shown in the table below.

ParameterDescriptionFormula / DerivationSignificance
In Vitro Half-Life (t½) The time it takes for 50% of the compound to be metabolized.Derived from the slope of the natural log of the percent remaining compound vs. time curve (Slope = -k). t½ = 0.693 / kA primary indicator of metabolic stability. A short half-life suggests rapid metabolism.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow or other physiological factors.Calculated from the in vitro half-life and the conditions of the incubation (e.g., protein concentration).Used in in vitro-in vivo extrapolation (IVIVE) models to predict in vivo hepatic clearance.

A compound with a short in vitro half-life and high intrinsic clearance is generally predicted to be rapidly cleared in vivo, which may affect its bioavailability and duration of action. springernature.com

Future Research Trajectories and Translational Outlook for Toxicarioside a

Exploration of Novel Biological Targets and Therapeutic Indications

Initial research has identified Toxicarioside A as a compound with significant cytotoxic effects against various cancer cell lines, including K562, SGC-7901, SMMC-7721, and HeLa cells. nih.gov The primary mechanisms of action explored to date involve the inhibition of the NF-κB/bFGF and endoglin/TGF-β signaling pathways. nih.gov Future investigations should aim to broaden the understanding of this compound's biological interactions by identifying additional molecular targets. This could unveil novel therapeutic applications beyond its current scope.

Key research questions to address include:

Does this compound interact with other critical cancer-related pathways?

Are there specific biomarkers that can predict sensitivity to this compound treatment?

Can this compound be effective against other diseases characterized by aberrant signaling pathways?

Recent studies on related compounds, such as Toxicarioside O and Toxicarioside N, have revealed their potential in targeting pathways like PI3K/Akt and Fas/FasL, respectively. researchgate.netalliedacademies.org This suggests that a broader screening of this compound against a panel of kinases and cell surface receptors is warranted. For example, Toxicarioside O has been shown to downregulate Trop2 in lung cancer cells, leading to the inhibition of the PI3K/Akt pathway and the epithelial-mesenchymal transition (EMT) program. researchgate.netnih.govfrontiersin.orgnih.gov Similarly, Toxicarioside N induces apoptosis in human gastric cancer cells through the NF-κB-mediated activation of the Fas/FasL pathway. alliedacademies.org Exploring whether this compound shares these or has distinct targets will be crucial for defining its therapeutic potential.

The anti-angiogenic properties of this compound, demonstrated through the inhibition of endoglin expression, also open up avenues for its use in treating angiogenesis-dependent diseases beyond cancer, such as certain inflammatory conditions and retinopathies. nih.gov Further research into its effects on other angiogenic factors and endothelial cell behaviors is necessary to fully elucidate its anti-angiogenic potential.

Investigation of Synergistic Effects with Other Agents

The potential of this compound as a therapeutic agent could be significantly enhanced when used in combination with other drugs. Investigating synergistic effects is a critical step towards developing more effective and resilient treatment strategies, potentially overcoming drug resistance and reducing dosages to minimize side effects.

Future research should focus on combining this compound with:

Standard Chemotherapeutic Agents: To assess if this compound can sensitize cancer cells to conventional chemotherapy, thereby allowing for lower, less toxic doses.

Targeted Therapies: Combining this compound with drugs that target specific molecular pathways could lead to a more potent and selective anti-cancer effect. For instance, given its impact on the endoglin pathway, combining it with VEGF inhibitors could offer a dual-pronged attack on tumor angiogenesis. mdpi.com

Immunotherapies: Exploring the interplay between this compound and the immune system could reveal opportunities for combination with immune checkpoint inhibitors or other immunomodulatory agents.

Studies on related compounds provide a rationale for this approach. For example, the inhibition of autophagy has been shown to enhance the apoptotic effects of Toxicarioside O in colorectal cancer cells, suggesting that combining it with an autophagy inhibitor could be a viable therapeutic strategy. oncotarget.com Similarly, the potential for synergistic effects has been observed with other natural compounds like curcuminoids, which have been shown to enhance the anti-angiogenic activity of semaxanib. mdpi.com

Optimization of Production and Derivatization Strategies for Enhanced Research

To facilitate comprehensive preclinical and potential clinical research, a stable and scalable supply of this compound is essential. Currently extracted from natural sources like Antiaris toxicaria, the yield can be variable and insufficient for large-scale studies. nih.gov Therefore, future efforts must focus on optimizing its production.

Key strategies include:

Total Synthesis: Developing a cost-effective and efficient total synthesis route for this compound would ensure a consistent and high-purity supply.

Semi-synthesis: Modifying more abundant natural precursors to produce this compound could be a more practical approach than total synthesis.

Biotechnological Production: Exploring the use of engineered microorganisms or plant cell cultures to produce this compound could offer a sustainable and scalable production platform.

Furthermore, the creation of a library of this compound derivatives through chemical derivatization is a promising avenue for enhancing its therapeutic properties. xjtu.edu.cn By systematically modifying its chemical structure, it may be possible to:

Improve potency and selectivity for its biological targets.

Enhance pharmacokinetic properties, such as solubility and bioavailability.

Reduce potential off-target toxicities.

The development of derivatization strategies has been crucial for improving the analytical performance of other natural compounds and can be applied to this compound to generate novel analogs with superior therapeutic profiles. xjtu.edu.cnresearchgate.net

Advanced Mechanistic Elucidation and Systems Biology Approaches

While initial studies have shed light on some of the mechanisms of action of this compound, a deeper, more holistic understanding is required for its successful clinical translation. nih.govnih.gov Advanced mechanistic studies and systems biology approaches can provide a comprehensive view of how this compound affects cellular networks.

Future research should employ:

Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide an unbiased, global view of the cellular changes induced by this compound, helping to identify novel targets and pathways.

Computational Modeling: In silico modeling and simulations can help to predict the effects of this compound on complex biological systems and guide the design of further experiments.

High-Content Imaging and Single-Cell Analysis: These techniques can provide detailed spatial and temporal information about the cellular responses to this compound, revealing heterogeneity in drug response and resistance mechanisms.

By integrating data from these advanced approaches, a more complete picture of this compound's mechanism of action will emerge. This will not only aid in the identification of the most promising therapeutic indications but also facilitate the development of predictive biomarkers for patient stratification and the rational design of combination therapies.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments. Share raw data (e.g., NMR spectra, flow cytometry FCS files) in repositories like Figshare. Publish detailed protocols on protocols.io and cite reagent lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.